![molecular formula C9H18N2O3S B8107865 N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide](/img/structure/B8107865.png)
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
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Overview
Description
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide typically involves multiple steps starting from commercially available reagents. One common route involves the cyclization of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-ol: A related compound with similar structural features.
1-Thia-4-azaspiro[4.5]decan-3-yl methanesulfonamide: Another spirocyclic compound with a sulfur atom in the ring.
Uniqueness: N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their unique spirocyclic structures, which contribute to their biological activities. The compound's structure can be represented as follows:
This indicates a molecular weight of 218.33 g/mol. The presence of both an oxa and azaspiro moiety suggests potential interactions with various biological targets.
Muscarinic Receptor Interaction
Research has demonstrated that derivatives of the 1-oxa-8-azaspiro[4.5]decan structure exhibit activity as muscarinic receptor agonists, particularly at the M1 subtype. These receptors are crucial in mediating cholinergic signaling in the central nervous system (CNS) and have implications for treating conditions like Alzheimer's disease.
A study conducted by explored the synthesis and evaluation of various derivatives, revealing that certain compounds displayed significant affinity for M1 receptors while exhibiting minimal side effects associated with M2 receptor activation. For instance, compound 17 showed potent agonistic activity without inducing hypothermia or excessive salivation, common side effects associated with non-selective muscarinic agonists.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Compound | Target Receptor | Activity | Reference |
---|---|---|---|
Compound 17 | M1 Muscarinic | Agonist | |
Compound 18 | M1 Muscarinic | Partial Agonist | |
This compound | FAAH Inhibition | Analgesic Effects |
Analgesic Properties
Another significant aspect of this compound is its potential as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme involved in the degradation of endocannabinoids, which play a role in pain modulation. Inhibition of FAAH can lead to increased levels of these endogenous cannabinoids, providing analgesic effects.
In a study referenced in , compounds similar to this compound were tested for their ability to modulate pain responses in animal models, showing promise in reducing neuropathic pain without significant side effects.
Cognitive Enhancement
The muscarinic activity of this compound also suggests potential applications in cognitive enhancement. The ability to selectively activate M1 receptors could lead to improved memory and learning processes, making it a candidate for further research in treating cognitive disorders.
Properties
IUPAC Name |
N-(1-oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-15(12,13)11-8-6-9(14-7-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESBTHHVHDFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2(CCNCC2)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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